molecular formula C12H16O2 B11961157 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one CAS No. 91374-58-2

4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one

Cat. No.: B11961157
CAS No.: 91374-58-2
M. Wt: 192.25 g/mol
InChI Key: SNSOOXDAVQBQMV-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O2. It is known for its aromatic properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

In industrial settings, the compound is produced through a multi-step process that ensures high yield and purity. The process involves the use of advanced catalytic systems and controlled reaction environments to optimize the production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds .

Scientific Research Applications

4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity and interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized aromatic compounds .

Properties

CAS No.

91374-58-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one

InChI

InChI=1S/C12H16O2/c1-8-6-11(5-4-10(3)13)7-9(2)12(8)14/h6-7,14H,4-5H2,1-3H3

InChI Key

SNSOOXDAVQBQMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCC(=O)C

Origin of Product

United States

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